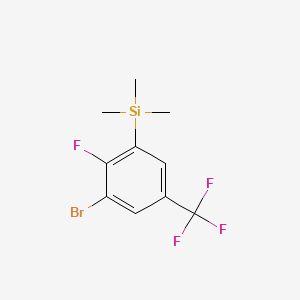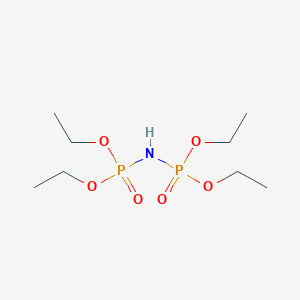
2-Chlorobenzene-1-sulfonyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzene-1-sulfonyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, with an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1-sulfonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzene-1-sulfonyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
2-Chlorobenzene-1-sulfonyl isothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including heterocycles and thioureas.
Medicinal Chemistry: The compound is explored for its potential biological activities, such as anticancer and antimicrobial properties.
Material Science: It is used in the modification of surfaces and the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzene-1-sulfonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins. This reactivity underlies its potential biological activities, including enzyme inhibition and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
Compared to other isothiocyanates, 2-chlorobenzene-1-sulfonyl isothiocyanate is unique due to the presence of the sulfonyl group, which can influence its reactivity and solubility.
Propiedades
Número CAS |
1424-57-3 |
|---|---|
Fórmula molecular |
C7H4ClNO2S2 |
Peso molecular |
233.7 g/mol |
Nombre IUPAC |
2-chloro-N-(sulfanylidenemethylidene)benzenesulfonamide |
InChI |
InChI=1S/C7H4ClNO2S2/c8-6-3-1-2-4-7(6)13(10,11)9-5-12/h1-4H |
Clave InChI |
XIRBNVWTXRAFBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)



![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)


![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)




